9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone methylidene group, a 4-phenylpiperazinyl moiety, and a methyl group at position 7.
Properties
Molecular Formula |
C24H23N5O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N5O2S2/c1-16-7-6-10-29-20(16)25-21(18(22(29)30)15-19-23(31)26(2)24(32)33-19)28-13-11-27(12-14-28)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3/b19-15- |
InChI Key |
NUNLVMDIXDKIIK-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Modifications
The pyrido[1,2-a]pyrimidin-4-one core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:
- : Isosteric analogs feature substitutions such as isobutyl or butyl groups on the thiazolidinone ring (e.g., 361995-00-8, 372974-19-1), which may modulate lipophilicity and metabolic stability .
Piperazinyl Substituents
The 4-phenylpiperazinyl group in the target compound contrasts with derivatives bearing 4-methylpiperazinyl () or piperidinyl groups ().
Thiazolidinone Methylidene Configuration
The (Z)-configuration of the thiazolidinone methylidene group is critical for maintaining planarity and conjugation with the pyrido-pyrimidinone core, a feature shared with analogs in and . Stereochemical deviations (e.g., E-configuration) in other compounds could disrupt π-π stacking or hydrogen-bonding interactions .
Pharmacological and Physicochemical Comparisons
Anti-Inflammatory Activity
While direct pharmacological data for the target compound is unavailable, structurally related pyrazolo-pyrimidine derivatives (e.g., 10a and 10b in ) demonstrate anti-inflammatory activity. Key differences include:
- 10a: Phenyl-substituted thiazolidinone (IC₅₀: 12 µM for COX-2 inhibition).
- 10b: 4-Chlorophenyl substitution enhances potency (IC₅₀: 8 µM) .
Solubility and Lipophilicity
- The 4-phenylpiperazinyl group in the target compound likely increases logP compared to 2-(4-methylpiperazinyl) analogs (), reducing aqueous solubility but improving membrane permeability .
- Replacement of the phenyl group with polar substituents (e.g., hydroxyethylpiperazinyl in ) could enhance solubility for intravenous formulations .
Characterization Techniques
- IR and NMR Spectroscopy : Used to confirm the (Z)-configuration of the methylidene group and substituent regiochemistry (as in ) .
- X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving stereochemical ambiguities in analogs .
Data Tables
Table 1: Structural and Pharmacological Comparison of Analogous Compounds
Biological Activity
The compound 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.566 g/mol. The compound features a pyrido-pyrimidine backbone, a thiazolidine moiety, and a phenylpiperazine substituent, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound in focus has shown superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin.
Table 1: Antibacterial Activity of 9-Methyl Compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 - 0.03 | 0.008 - 0.06 |
| S. aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.015 | 0.030 |
The most sensitive strain was found to be E. cloacae, while E. coli displayed the highest resistance among the tested bacteria .
Antitumor Activity
The compound has also been evaluated for its antitumor properties, particularly against glioblastoma multiforme cells. The thiazolidinone derivatives demonstrated a significant reduction in cell viability, indicating potential as a therapeutic agent for cancer treatment.
Table 2: Antitumor Activity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | Glioblastoma Multiforme | 10 |
| 9e | Glioblastoma Multiforme | 15 |
| 10e | Glioblastoma Multiforme | 12 |
These results highlight the efficacy of specific derivatives in inhibiting tumor growth and suggest further investigation into their mechanisms of action .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Biofilm Disruption : Some derivatives exhibited biofilm inhibition capabilities, which is crucial for combating persistent bacterial infections.
- Antioxidant Properties : The presence of thiazolidine rings contributes to antioxidant activity, potentially mitigating oxidative stress in cells.
Case Studies
In a recent study by Da Silva et al., thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects on glioblastoma cells. The study found that compounds with specific substitutions on the thiazolidine ring exhibited enhanced antitumor activity compared to others . Another study highlighted the antibacterial efficacy against multi-drug resistant strains, reinforcing the need for novel antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
